N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Overview
Description
N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2,6-dinitro-4-(trifluoromethyl)phenyl groups attached to an ethane-1,2-diamine backbone. It is commonly referred to as a powerful explosive compound with significant potential for use in scientific research and industrial applications.
Preparation Methods
The synthesis of N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves several steps. One common method starts with the diazotization of 2,6-dichloro-4-trifluoromethylaniline to form a diazonium salt. This intermediate is then coupled with ethyl cyanoacetate, followed by cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein interaction studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Due to its explosive nature, it is used in the development of new materials and technologies for industrial applications.
Mechanism of Action
The mechanism of action of N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with molecular targets and pathways. The compound’s nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules, resulting in the desired effects .
Comparison with Similar Compounds
N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can be compared with other similar compounds, such as:
N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)phthalimide: This compound shares similar structural features but differs in its reactivity and applications.
Trifluralin: Another compound with similar nitro and trifluoromethyl groups, used primarily as a herbicide.
The uniqueness of N,N’-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N6O8/c17-15(18,19)7-3-9(25(29)30)13(10(4-7)26(31)32)23-1-2-24-14-11(27(33)34)5-8(16(20,21)22)6-12(14)28(35)36/h3-6,23-24H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPSHEXYKCKVOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N6O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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